![molecular formula C13H18O6 B8564624 Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- CAS No. 101641-07-0](/img/structure/B8564624.png)
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C12H16O5 . It is a derivative of benzaldehyde, characterized by the presence of methoxy and methoxyethoxy groups on the benzene ring. This compound is often used as a synthetic building block in organic chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Etherification: The aldehyde group is protected by converting it into an acetal or ketal
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: 3,5-Dimethoxy-4-[(2-methoxyethoxy)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.
Biology:
- Studied for its effects on neurotransmitter systems and receptor binding.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methoxyethoxy groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including alterations in neurotransmitter levels and receptor signaling pathways.
Comparison with Similar Compounds
Mescaline: Both are phenethylamines with psychedelic effects, but mescaline has a different substitution pattern on the benzene ring.
Isoproscaline: Similar structure but with an isopropoxy group instead of a methoxyethoxy group.
Uniqueness: Benzaldehyde, 3,5-dimethoxy-4-[(2-methoxyethoxy)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
101641-07-0 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(2-methoxyethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-15-4-5-18-9-19-13-11(16-2)6-10(8-14)7-12(13)17-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
SQCZOKWUOYFXAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=C(C=C(C=C1OC)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


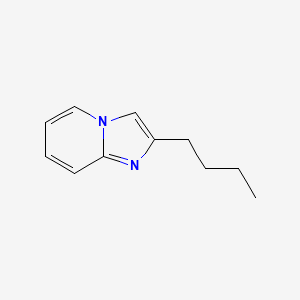
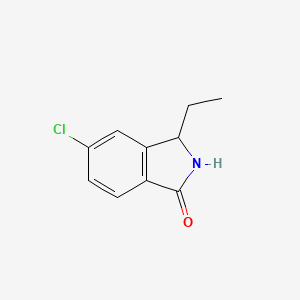
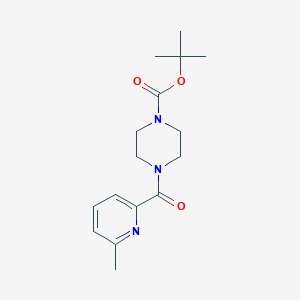
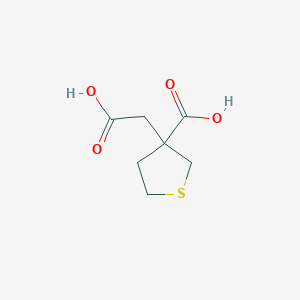
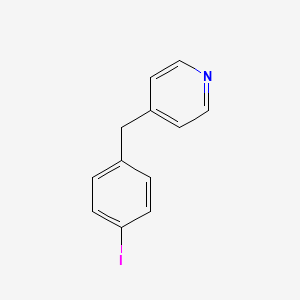
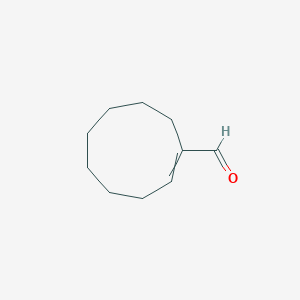

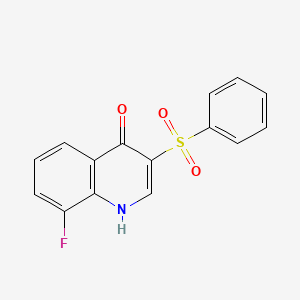
![4-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic acid](/img/structure/B8564599.png)
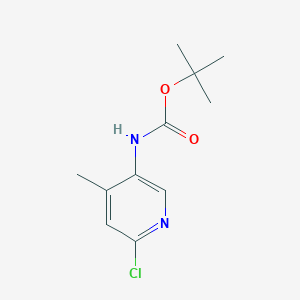
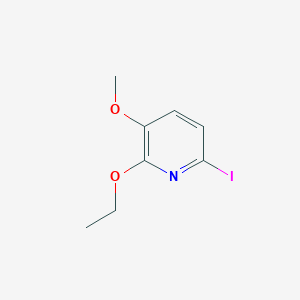
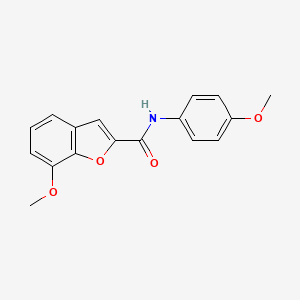
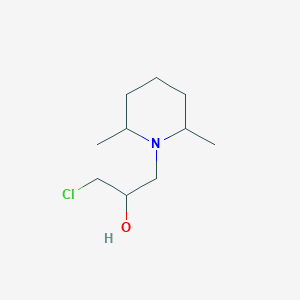
![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8564636.png)
